2-[(2-phenylacetyl)amino]phenyl acetate
Description
2-[(2-Phenylacetyl)amino]phenyl acetate is an organic compound characterized by a phenylacetamide group linked to a phenyl ring via an acetoxy (ester) moiety. Its molecular formula is C₁₆H₁₅NO₃, with an average molecular mass of 269.30 g/mol. This compound is structurally defined by:
- A 2-phenylacetyl group (C₆H₅CH₂CO-) attached to an amino group.
- A phenyl acetate ester (C₆H₅OAc) at the ortho position relative to the amide linkage.
The compound’s reactivity and applications are influenced by its ester and amide functional groups, which confer both lipophilic and hydrogen-bonding properties.
Properties
IUPAC Name |
[2-[(2-phenylacetyl)amino]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-15-10-6-5-9-14(15)17-16(19)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFHRRZTDGXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
4-[(2-Phenylacetyl)amino]phenyl acetate (CAS RN: 830353-04-3)
- Molecular formula: C₁₆H₁₅NO₃ (identical to the target compound).
- Key difference : The phenyl acetate group is at the para position instead of ortho.
- Impact :
Ester Group Variations
Ethyl 2-[(2-Phenylacetyl)amino]acetate (CAS RN: 4838-35-1)
- Molecular formula: C₁₂H₁₅NO₃.
- Key difference : Replaces the phenyl acetate with a glycine ethyl ester .
- Metabolism: Ethyl esters are generally more prone to enzymatic hydrolysis than phenyl esters, affecting bioavailability.
Benzyl 2-[(2-Phenylacetyl)amino]acetate
Fluorinated Derivatives
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide
- Key difference : Incorporates 3,5-difluorophenyl and hydroxy-acetyl groups.
- Impact: Electron-withdrawing effects: Fluorine atoms increase metabolic stability and binding affinity to hydrophobic enzyme pockets. cyanocarpa extracts, suggesting pharmacological relevance .
Precursor Compounds
Ethyl 2-phenylacetoacetate (Item No. 39487) and Methyl 2-phenylacetoacetate (Item No. 28352)
- Key difference : β-keto ester backbone instead of an amide.
- Impact :
- Synthetic utility : Used as precursors for amphetamines due to facile decarboxylation.
- Stability : β-keto esters are less stable under basic conditions compared to amides .
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